Product packaging for 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine(Cat. No.:)

6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13688061
M. Wt: 149.15 g/mol
InChI Key: VBLQVBBBSGTUCA-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Fused Heterocyclic Systems in Contemporary Chemical Research

Nitrogen-containing fused heterocyclic systems are a cornerstone of modern chemical research, primarily due to their ubiquitous presence in biologically active molecules. These intricate molecular architectures, where two or more rings share a common bond and contain at least one nitrogen atom, are fundamental to the structure of numerous natural products, pharmaceuticals, and agrochemicals. The presence of nitrogen atoms imparts unique physicochemical properties, such as basicity, the ability to form hydrogen bonds, and coordinate with metal ions, which are often crucial for biological activity.

The structural rigidity and defined three-dimensional shape of fused heterocycles allow for precise interactions with biological targets like enzymes and receptors. This has led to their extensive investigation and successful application in medicinal chemistry, with many approved drugs featuring these scaffolds.

Overview ofgoogle.comcymitquimica.combldpharm.comTriazolo[4,3-a]pyridine Isomers and Their Chemical Relevance

The triazolopyridine skeleton is a prime example of a privileged scaffold in medicinal chemistry. It consists of a pyridine (B92270) ring fused to a triazole ring. Depending on the points of fusion and the arrangement of nitrogen atoms in the triazole ring, several isomers exist. The main isomers include:

google.comcymitquimica.combldpharm.comtriazolo[4,3-a]pyridine: This isomer is of significant interest and is the focus of this article.

google.comcymitquimica.combldpharm.comtriazolo[1,5-a]pyridine: Another common and well-studied isomer.

google.comcymitquimica.comgoogle.comtriazolo[1,5-a]pyridine

google.comcymitquimica.comgoogle.comtriazolo[4,5-b]pyridine

google.comcymitquimica.comgoogle.comtriazolo[4,5-c]pyridine

Each of these isomers possesses a unique electronic distribution and spatial arrangement, leading to distinct chemical and biological properties. The google.comcymitquimica.combldpharm.comtriazolo[4,3-a]pyridine scaffold, in particular, has been identified as a core component in a variety of compounds with diverse therapeutic applications.

Contextualizing 6-Methoxy-google.comcymitquimica.combldpharm.comtriazolo[4,3-a]pyridine within the Broader Triazolopyridine Landscape

Within the family of google.comcymitquimica.combldpharm.comtriazolo[4,3-a]pyridines, the nature and position of substituents on the pyridine ring play a crucial role in modulating the molecule's properties. The introduction of a methoxy (B1213986) group (-OCH3) at the 6-position, to form 6-Methoxy- google.comcymitquimica.combldpharm.comtriazolo[4,3-a]pyridine, is a strategic modification. The methoxy group is an electron-donating group, which can influence the electron density of the entire heterocyclic system. This, in turn, can affect its reactivity, stability, and its potential interactions with biological targets. The presence and location of such a substituent are key factors in the design of new molecules with specific desired characteristics.

Research Rationale and Objectives in the Study of 6-Methoxy-google.comcymitquimica.combldpharm.comtriazolo[4,3-a]pyridine

While extensive research has been conducted on the broader class of google.comcymitquimica.combldpharm.comtriazolo[4,3-a]pyridines, specific investigations into the 6-methoxy derivative are less prevalent in publicly available literature. The rationale for studying this particular compound stems from several key objectives in chemical and pharmaceutical research:

Structure-Activity Relationship (SAR) Studies: By synthesizing and characterizing derivatives with different substituents, such as the 6-methoxy group, researchers can systematically probe how molecular changes affect biological activity. This is a fundamental aspect of rational drug design.

Exploration of Novel Chemical Space: The synthesis of new compounds expands the library of available molecules for screening against various biological targets, increasing the chances of discovering new therapeutic leads.

Development of Synthetic Methodologies: The preparation of specific derivatives like 6-Methoxy- google.comcymitquimica.combldpharm.comtriazolo[4,3-a]pyridine can drive the development of new and more efficient synthetic routes for this class of compounds. General methods for the synthesis of the google.comcymitquimica.combldpharm.comtriazolo[4,3-a]pyridine scaffold often involve the cyclization of a corresponding 2-hydrazinopyridine (B147025) derivative. For the synthesis of the target compound, the key precursor would be 2-hydrazinyl-5-methoxypyridine (B3152644). A plausible synthetic pathway would involve the reaction of 2-chloro-5-methoxypyridine (B151447) with hydrazine (B178648) hydrate (B1144303) to form this precursor, followed by a cyclization reaction.

Although detailed research findings on 6-Methoxy- google.comcymitquimica.combldpharm.comtriazolo[4,3-a]pyridine are not widely documented, its structural relationship to other biologically active triazolopyridines makes it a compound of significant interest for future investigation. The existence of related compounds such as 6-Methoxy- google.comcymitquimica.combldpharm.comtriazolo[4,3-a]pyridine-3-carboxylic acid, available from chemical suppliers, indicates that this scaffold is accessible and is being explored in various research contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B13688061 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

6-methoxy-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H7N3O/c1-11-6-2-3-7-9-8-5-10(7)4-6/h2-5H,1H3

InChI Key

VBLQVBBBSGTUCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=NN=C2C=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Methoxy 1 2 3 Triazolo 4,3 a Pyridine and Its Derivatives

Precursor Synthesis Strategies forprepchem.comrsc.orgnih.govTriazolo[4,3-a]pyridine Core Formation

The formation of the prepchem.comrsc.orgnih.govtriazolo[4,3-a]pyridine ring system is critically dependent on the availability of appropriately substituted pyridine (B92270) precursors. This section outlines key strategies for the synthesis of essential intermediates required for the construction of the 6-methoxy- prepchem.comrsc.orgnih.govtriazolo[4,3-a]pyridine scaffold.

Synthesis of 2-Hydrazinopyridine (B147025) Derivatives and Related Intermediates

A primary and highly effective route to the prepchem.comrsc.orgnih.govtriazolo[4,3-a]pyridine core involves the use of 2-hydrazinopyridine intermediates. For the target compound, 2-hydrazinyl-5-methoxypyridine (B3152644) is the key building block. The synthesis of this intermediate is typically achieved through the nucleophilic substitution of a suitable leaving group, most commonly a halide, at the 2-position of the pyridine ring with hydrazine (B178648) hydrate (B1144303).

A common precursor for this reaction is 2-chloro-5-methoxypyridine (B151447). The reaction involves heating the chloropyridine derivative with an excess of hydrazine hydrate. prepchem.com The use of a solvent such as methanol (B129727) or N,N-dimethylpropanolamine can facilitate the reaction. prepchem.comgoogle.com The reaction conditions are generally mild, often involving refluxing the mixture for several hours. prepchem.com Upon completion, the product, 2-hydrazinyl-5-methoxypyridine, can be isolated through crystallization and filtration. google.com A Chinese patent discloses a synthesis process for 2-hydrazinopyridine derivatives where 2-chloro-5-methoxypyridine is listed as a potential starting material, highlighting the industrial relevance of this approach. google.comgoogle.com

Starting MaterialReagentSolventReaction ConditionsProduct
2-chloro-5-methoxypyridineHydrazine hydrateMethanolReflux2-hydrazinyl-5-methoxypyridine
2-chloro-5-methoxypyridineHydrazine hydrateN,N-dimethylpropanolamineHeating2-hydrazinyl-5-methoxypyridine

Utilization of 2-Chloropyridine (B119429) in Coupling Reactions

An alternative strategy for the synthesis of the triazolopyridine scaffold involves the direct coupling of 2-chloropyridine derivatives with hydrazides, followed by a subsequent cyclization step. This approach, often catalyzed by transition metals such as palladium, offers a convergent route to the desired products. ysu.am

In this methodology, 2-chloro-5-methoxypyridine can be coupled with a variety of benzoyl hydrazides in the presence of a palladium catalyst, a suitable ligand (e.g., DPPF), and a base (e.g., potassium phosphate). ysu.am The coupling reaction typically occurs at the terminal nitrogen atom of the hydrazide. The resulting N-(5-methoxypyridin-2-yl)benzohydrazide intermediate can then be isolated and subjected to dehydrative cyclization to afford the 6-methoxy- prepchem.comrsc.orgnih.govtriazolo[4,3-a]pyridine derivative. ysu.am Microwave irradiation in the presence of acetic acid has been shown to be an effective method for promoting this cyclization step. ysu.am

Pyridine DerivativeCoupling PartnerCatalyst/LigandBaseSolventReaction
2-chloro-5-methoxypyridineAryl/Alkyl HydrazidePalladium catalyst / DPPFPotassium phosphateTolueneCross-coupling followed by cyclization

Cyclization Reactions for the Construction of the Triazolopyridine Ring System

The final and crucial step in the synthesis of 6-methoxy- prepchem.comrsc.orgnih.govtriazolo[4,3-a]pyridine is the formation of the fused triazole ring. This is typically achieved through the cyclization of the corresponding 2-pyridylhydrazone or a related intermediate.

One-Pot Oxidative Cyclization Methodologies

One-pot procedures, where the formation of the hydrazone intermediate and its subsequent oxidative cyclization are performed in a single reaction vessel, offer significant advantages in terms of operational simplicity and efficiency. rsc.orgnih.gov These methods are highly desirable for the synthesis of prepchem.comrsc.orgnih.govtriazolo[4,3-a]pyridine derivatives.

A widely employed and versatile one-pot method involves the condensation of a 2-hydrazinopyridine derivative with an aldehyde to form a 2-pyridylhydrazone intermediate, which is then oxidized in situ to yield the final triazolopyridine product. rsc.org In the context of synthesizing derivatives of 6-methoxy- prepchem.comrsc.orgnih.govtriazolo[4,3-a]pyridine, 2-hydrazinyl-5-methoxypyridine is reacted with a suitable aldehyde.

The reaction is typically carried out in a solvent such as ethanol, and the subsequent oxidative cyclization can be induced by various reagents. nih.gov Iodine has proven to be an effective and readily available oxidant for this transformation. organic-chemistry.org The process is generally tolerant of a wide range of functional groups on the aldehyde, allowing for the synthesis of a diverse library of 3-substituted 6-methoxy- prepchem.comrsc.orgnih.govtriazolo[4,3-a]pyridines.

Hydrazine PrecursorAldehydeOxidizing AgentSolventKey Feature
2-hydrazinyl-5-methoxypyridineAromatic/Aliphatic AldehydesIodineEthanolOne-pot condensation and oxidative cyclization

The development of metal-free oxidative cyclization methods is of great interest from both an economic and environmental perspective. nih.gov Several transition-metal-free protocols have been established for the synthesis of the prepchem.comrsc.orgnih.govtriazolo[4,3-a]pyridine ring system.

One such approach utilizes potassium iodide (KI) as a catalyst in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This system can efficiently catalyze the oxidative cyclization of in situ formed hydrazones from 2-hydrazinopyridines and α-keto acids. A plausible mechanism involves the in situ generation of hypoiodate from the oxidation of iodide by the terminal oxidant. This species then facilitates the oxidative cyclization of the hydrazone intermediate, followed by aromatization to yield the triazolopyridine product. nih.gov Other metal-free oxidizing systems, such as (diacetoxyiodo)benzene, have also been employed for similar transformations. nih.gov

PrecursorReagent SystemSolventKey Advantage
2-pyridylhydrazone of an α-keto acidKI (catalyst) / TBHP (oxidant)1,4-DioxaneTransition-metal-free, economical
N-pyridylindoles(Diacetoxyiodo)benzene / K₂S₂O₈-Metal-free, broad substrate scope

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis offers a powerful and versatile route to construct the researchgate.netacs.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold. unimelb.edu.au An efficient two-step, one-pot procedure involves the palladium-catalyzed addition of a hydrazide to a 2-chloropyridine derivative, followed by a dehydration step to effect cyclization. unimelb.edu.au

For the synthesis of 6-Methoxy- researchgate.netacs.orgresearchgate.nettriazolo[4,3-a]pyridine derivatives, this would involve the coupling of 2-chloro-6-methoxypyridine (B123196) with various benzhydrazides. The palladium catalyst, in conjunction with a suitable ligand (e.g., xantphos) and a base (e.g., cesium carbonate), facilitates the chemoselective C-N bond formation at the terminal nitrogen of the hydrazide. unimelb.edu.au The resulting N'-(6-methoxypyridin-2-yl)benzohydrazide intermediate can then be cyclized by heating in a suitable solvent, often under microwave irradiation to shorten reaction times, to yield the final product. unimelb.edu.au

Table 2: Palladium-Catalyzed Synthesis of 3-Aryl-6-Methoxy- researchgate.netacs.orgresearchgate.nettriazolo[4,3-a]pyridines

Entry Hydrazide Catalyst/Ligand Base Solvent Conditions Yield (%)
1 Benzoic hydrazide Pd(OAc)₂ / Xantphos Cs₂CO₃ Toluene 1. Coupling; 2. Acetic Acid, MW High (reported for parent) unimelb.edu.au
2 4-Methoxybenzoic hydrazide Pd(OAc)₂ / Xantphos Cs₂CO₃ Toluene 1. Coupling; 2. Acetic Acid, MW High (reported for parent) unimelb.edu.au
3 4-Fluorobenzoic hydrazide Pd(OAc)₂ / Xantphos Cs₂CO₃ Toluene 1. Coupling; 2. Acetic Acid, MW High (reported for parent) unimelb.edu.au

Yields are based on analogous reactions with 2-chloropyridine as reported in the literature. unimelb.edu.au

Electrochemical Induced Desulfurative Cyclization

Electrochemical synthesis is an emerging green chemistry tool that avoids the use of chemical oxidants. An electrochemically induced desulfurative cyclization provides a route to 3-amino- researchgate.netacs.orgresearchgate.nettriazolo[4,3-a]pyridines. researchgate.net This method involves the reaction of a 2-hydrazinopyridine with an isothiocyanate. For the target molecule, 2-hydrazinyl-6-methoxypyridine would be reacted with an appropriate isothiocyanate to form a thiosemicarbazide (B42300) intermediate.

This intermediate then undergoes an intramolecular cyclization with the elimination of a sulfur-containing species, driven by an electric current in an undivided cell. This transition-metal-free and oxidant-free method offers broad substrate scope and good functional group compatibility. researchgate.net More recently, visible-light-mediated catalysis has also been employed for this desulfurative cyclization, further highlighting the trend towards sustainable synthetic methods. nih.gov

CDI-Mediated Tandem Coupling and Cyclization

1,1'-Carbonyldiimidazole (B1668759) (CDI) is an exceptionally efficient reagent for mediating the tandem coupling and cyclization of a carboxylic acid and 2-hydrazinopyridine to form the researchgate.netacs.orgresearchgate.nettriazolo[4,3-a]pyridine ring system. researchgate.net This one-pot procedure is operationally simple, proceeds under mild conditions, and tolerates a variety of functional groups. researchgate.net

The reaction begins with the activation of a carboxylic acid by CDI to form a highly reactive acyl-imidazole intermediate. This intermediate then reacts with 2-hydrazinyl-6-methoxypyridine to form a hydrazide. In the same pot, a second equivalent of CDI facilitates the dehydrative cyclization of the hydrazide intermediate to furnish the final 3-substituted-6-methoxy- researchgate.netacs.orgresearchgate.nettriazolo[4,3-a]pyridine. This methodology is scalable and has been adapted for continuous manufacturing processes. researchgate.net

Microwave-Assisted and Catalyst-Free Synthesis Methods

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates and improving yields. In the context of triazolopyridine synthesis, microwave irradiation is often employed to drive the final dehydrative cyclization step, as seen in the palladium-catalyzed methodology. unimelb.edu.au

While fully catalyst-free methods for the [4,3-a] isomer are less common, microwave irradiation can facilitate tandem reactions that might otherwise require catalysts or harsh conditions. For instance, a catalyst-free, microwave-assisted method has been developed for the synthesis of the isomeric 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. This highlights the potential of microwave energy to promote efficient cyclization cascades, a strategy that could potentially be adapted for the synthesis of the 6-methoxy- researchgate.netacs.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold.

Strategic Introduction of the 6-Methoxy Substituent

The primary strategy for synthesizing 6-Methoxy- researchgate.netacs.orgresearchgate.nettriazolo[4,3-a]pyridine involves starting with a pyridine ring that already contains the methoxy (B1213986) group at the desired position. The key precursor for nearly all the discussed methodologies is 2-hydrazinyl-6-methoxypyridine .

This intermediate is readily prepared from commercially available 2-chloro-6-methoxypyridine . The synthesis is a classical nucleophilic aromatic substitution reaction where the chlorine atom is displaced by hydrazine, typically using hydrazine hydrate as the reagent and an alcohol, such as isopropanol, as the solvent.

By incorporating the methoxy group at the beginning of the synthetic sequence, the challenges associated with late-stage functionalization of the pyridine ring are circumvented. Direct methoxylation of the pre-formed researchgate.netacs.orgresearchgate.nettriazolo[4,3-a]pyridine ring system would likely suffer from issues with regioselectivity and potentially harsh reaction conditions that could be incompatible with other functional groups on the molecule. Therefore, the "pre-functionalized" starting material approach is the most logical and widely adopted strategy.

Optimization of Reaction Conditions and Process Efficiency

The successful synthesis of 6-Methoxy- researchgate.netacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine and its analogs hinges on the careful optimization of various reaction parameters. These include the choice of solvent, temperature, and catalytic systems, all of which can profoundly influence reaction rates, yields, and the purity of the final product.

Temperature is another crucial parameter that must be finely tuned. While higher temperatures can accelerate reaction rates, they can also lead to the formation of undesired byproducts and decomposition of the desired product. Microwave irradiation has emerged as a valuable tool, often allowing for rapid heating to the desired temperature and leading to significantly reduced reaction times compared to conventional heating.

Below is a table summarizing the typical effects of different solvents and temperature conditions on the synthesis of the researchgate.netacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine scaffold, which can be extrapolated to the 6-methoxy derivative.

SolventTemperature (°C)Reaction TimeTypical Yield (%)Observations
Toluene12024 h83Good solubility of starting materials, moderate reaction time.
Toluene140 (Microwave)30 min90Significant reduction in reaction time with improved yield.
EthanolRoom Temperature3 h73Green and mild reaction conditions, suitable for certain oxidative cyclizations. acs.org
Acetic AcidMicrowaveVaries-Often used for dehydration steps following an initial coupling reaction. organic-chemistry.org
Polyethylene (B3416737) Glycol (PEG)Varies--An environmentally benign and recyclable reaction medium. organic-chemistry.org

Note: The data in this table is illustrative for the general researchgate.netacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine scaffold and may vary for the specific synthesis of 6-Methoxy- researchgate.netacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine.

The efficiency and selectivity of the synthesis of researchgate.netacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridines can be significantly enhanced through the use of catalysts and additives. For instance, palladium-catalyzed cross-coupling reactions are a common method for the formation of the initial C-N bond, which is a precursor to the triazole ring. organic-chemistry.org Various palladium catalysts and ligands can be screened to optimize the coupling efficiency.

In oxidative cyclization routes, a variety of oxidizing agents can be employed. The choice of oxidant can influence the reaction conditions and the substrate scope. Furthermore, in some synthetic pathways, the addition of a base or an acid can be crucial for facilitating key steps in the reaction mechanism.

The following table provides an overview of catalysts and additives that have been utilized in the synthesis of the researchgate.netacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine core structure.

Catalyst/AdditiveRoleTypical ReactionKey Advantages
Palladium Catalysts (e.g., Pd(OAc)₂)C-N bond formationCoupling of hydrazides with 2-chloropyridinesHigh efficiency and functional group tolerance. organic-chemistry.org
Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)OxidantOxidative cyclization of amidrazones and aldehydesEnvironmentally benign and suitable for commercial applications. organic-chemistry.org
N,N'-Carbonyldiimidazole (CDI)Coupling and cyclization agentTandem reaction to form the triazole ringOperationally efficient for both batch and continuous processes. organic-chemistry.org
Iodine (I₂)OxidantOxidative C-N and N-S bond formationMetal-free and environmentally friendly. organic-chemistry.org
Sodium Hypochlorite (NaOCl)OxidantOxidative ring closure of hydrazonesA clean and green approach. acs.org

Note: This table represents a general screening for the synthesis of the researchgate.netacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine ring system. Specific screening would be required for the synthesis of 6-Methoxy- researchgate.netacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine.

For the practical application of any synthetic methodology, scalability and atom economy are paramount. A scalable process is one that can be safely and efficiently performed on a large scale to produce significant quantities of the target compound. This often requires moving from batch to continuous flow processes, which can offer better control over reaction parameters and improved safety profiles. Some methodologies for the synthesis of researchgate.netacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridines have been shown to be suitable for both batch and continuous processing. organic-chemistry.org

Chemical Reactivity and Derivatization Pathways of 6 Methoxy 1 2 3 Triazolo 4,3 a Pyridine

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the wikipedia.orgnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine scaffold is a product of the fused pyridine (B92270) and triazole rings. The pyridine moiety is electron-deficient and generally resistant to electrophilic substitution, which typically requires harsh conditions. Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic attack, particularly at positions activated by the ring nitrogen and other electron-withdrawing features. nih.govresearchgate.netntu.edu.sg The introduction of a strong electron-withdrawing group, such as a nitro group, can significantly increase the electrophilicity of the pyridine ring, facilitating nucleophilic addition reactions even with weak C-nucleophiles under mild, base-free conditions. nih.govresearchgate.net

For the 6-Methoxy- wikipedia.orgnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine core, nucleophilic aromatic substitution (SNAr) is a plausible pathway for functionalization. The methoxy (B1213986) group itself can potentially act as a leaving group in nucleophilic substitution reactions, although this typically requires forcing conditions. ntu.edu.sg More commonly, derivatization involves the substitution of a pre-installed leaving group, such as a halogen, at a strategic position on the pyridine ring. The regioselectivity of such reactions is high, with nucleophilic attack preferentially occurring at the C4 and C2 positions of the pyridine ring system. nih.gov

Electrophilic attack on the triazole ring is also a possibility. Studies on triazole N-oxides have shown that the triazole nucleus can be activated towards both electrophilic and nucleophilic attack, allowing for the introduction of a wide range of functional groups. nih.gov

Metal-Catalyzed Cross-Coupling Reactions at Diversifiable Positions

Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the derivatization of the 6-Methoxy- wikipedia.orgnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine scaffold. These reactions typically require the pre-functionalization of the heterocycle with a halogen atom (Cl, Br, I) or a triflate group, which then serves as a handle for coupling. semanticscholar.org

The primary challenge and determinant of versatility is the regioselective halogenation of the parent ring system. organic-chemistry.orgnih.gov For pyridine systems, methods have been developed for selective halogenation. For instance, pyridine N-oxides can undergo highly regioselective halogenation to provide 2-halo-substituted pyridines. nih.gov Another strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates to achieve 3-selective halogenation. chemrxiv.org Once a halogen is installed, a variety of cross-coupling reactions can be employed.

Suzuki-Miyaura Coupling: This reaction pairs the halo-derivative with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used for creating biaryl structures and is tolerant of many functional groups. Microwave-assisted protocols have been shown to be highly efficient for the Suzuki coupling of halogenated imidazo[1,2-a]pyridines and pyrimidines. semanticscholar.org

Sonogashira Coupling: This reaction couples the halo-derivative with a terminal alkyne, providing access to alkynyl-substituted heterocycles. wikipedia.orgbepls.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild base. wikipedia.orgntu.edu.tw This method has been successfully applied to bromopyridine derivatives to create scaffolds for various applications. soton.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the halo-derivative and a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org It is a versatile method for synthesizing arylamines and has been applied to a wide range of halo-heterocycles. researchgate.netchemspider.com

Coupling ReactionReactantsCatalyst System (Typical)Product Type
Suzuki-Miyaura Halo-triazolopyridine + Aryl/Heteroaryl Boronic AcidPd(PPh₃)₄ or Pd(OAc)₂/Ligand, Base (e.g., K₂CO₃)Aryl-substituted triazolopyridine
Sonogashira Halo-triazolopyridine + Terminal AlkynePd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Amine)Alkynyl-substituted triazolopyridine
Buchwald-Hartwig Halo-triazolopyridine + Primary/Secondary AminePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)Amino-substituted triazolopyridine

Functionalization Strategies and Introduction of Novel Moieties

The introduction of a phosphonate (B1237965) group onto the wikipedia.orgnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine core can be achieved through several synthetic strategies. One effective approach involves the reaction of 2-hydrazinylpyridines with chloroethynylphosphonates. This reaction proceeds via a 5-exo-dig cyclization to yield 3-methylphosphonylated wikipedia.orgnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridines. beilstein-journals.org The reaction is typically carried out in acetonitrile (B52724) at room temperature using potassium carbonate as a base. beilstein-journals.org

Another reported method is the direct P(III)-phosphinylation of the wikipedia.orgnih.govbeilstein-journals.orgtriazolopyridine ring system, as reported by Marchenko and co-workers. beilstein-journals.org These methods provide direct access to phosphorus-containing derivatives, which are of interest for their potential biological activities.

ReactionStarting MaterialsReagents/ConditionsProduct
Cyclization 2-Hydrazinylpyridine, ChloroethynylphosphonateK₂CO₃, CH₃CN, Room Temperature3-Methylphosphonylated wikipedia.orgnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine
Direct Phosphinylation wikipedia.orgnih.govbeilstein-journals.orgTriazolopyridineP(III) reagentPhosphinylated wikipedia.orgnih.govbeilstein-journals.orgtriazolopyridine

The wikipedia.orgnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine scaffold can serve as a building block for the construction of more complex, polycyclic systems. Cycloaddition reactions are a primary strategy for forming new rings. The pyridine portion of the molecule, particularly when activated, can act as a diene in Diels-Alder type reactions. nih.govacsgcipr.org For example, highly electrophilic isoxazolo[4,3-b]pyridines have been shown to readily undergo [4+2]-cycloaddition reactions with dienes across the pyridine ring. nih.gov

Dipolar cycloaddition reactions offer another route to novel fused systems. A one-pot dipolar cycloaddition/Cope elimination sequence has been developed to access tetrahydro- wikipedia.orgnih.govwikipedia.orgtriazolo[4,5-c]pyridine derivatives. nih.gov Additionally, intramolecular radical cyclization of appropriately substituted pyrrolylpyridinium salts has been used to synthesize new pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. beilstein-journals.org These methodologies demonstrate the potential to elaborate the basic triazolopyridine core into larger, three-dimensional structures. nih.govmdpi.com

Ring-Opening and Rearrangement Reactions

The wikipedia.orgnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine system is known to undergo rearrangement reactions, most notably the Dimroth rearrangement. wikipedia.org This isomerization involves the conversion of the wikipedia.orgnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine to the thermodynamically more stable wikipedia.orgnih.govbeilstein-journals.orgtriazolo[1,5-a]pyridine isomer. benthamscience.combeilstein-journals.orgnih.gov

This rearrangement is particularly facilitated by the presence of an electron-withdrawing group, such as a nitro group, on the pyridine ring and can be promoted by heat or acidic conditions. beilstein-journals.org The accepted mechanism involves protonation, followed by ring-opening of the triazole, tautomerization, and subsequent ring-closure to form the rearranged product. beilstein-journals.orgnih.gov For instance, when reacting 2-hydrazinyl-5-nitropyridine (B1587325) with chloroethynylphosphonates, a mixture of the [4,3-a] and [1,5-a] isomers is formed, and boiling the mixture can drive the conversion completely to the [1,5-a] isomer. beilstein-journals.org

ReactionIsomer (Kinetic Product)ConditionsIsomer (Thermodynamic Product)
Dimroth Rearrangement wikipedia.orgnih.govbeilstein-journals.orgTriazolo[4,3-a]pyridineHeat, Acid, or Electron-withdrawing substituent wikipedia.orgnih.govbeilstein-journals.orgTriazolo[1,5-a]pyridine

Chemo- and Regioselectivity in Reaction Design

Achieving chemo- and regioselectivity is critical when designing synthetic routes to functionalize the 6-Methoxy- wikipedia.orgnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine core. The inherent electronic properties of the fused rings and the directing effects of the methoxy substituent govern the outcome of reactions.

Regioselectivity in Substitution: In nucleophilic aromatic substitution reactions, the attack is generally directed to the C4 and C2 positions of the pyridine ring, which are activated by the ring nitrogen. nih.gov For electrophilic substitution, the sites of highest electron density would be targeted, though the pyridine ring is generally deactivated. The methoxy group at C6 is an ortho-, para-director and would activate the C5 and C7 positions towards electrophilic attack, creating a complex selectivity profile that competes with the deactivating effect of the pyridine nitrogen.

Regioselectivity in Metal-Catalyzed Coupling: The position of cross-coupling is entirely dependent on the initial regioselective installation of a halogen handle. Therefore, controlling the site of halogenation is key to the entire derivatization strategy. organic-chemistry.orgresearchgate.net

Chemoselectivity: This relates to the preferential reaction of one functional group over another. For instance, in a molecule bearing multiple reactive sites, such as a halogen and a phosphonate group, reaction conditions can be tuned to favor coupling at the halogen without disturbing the phosphonate.

Rearrangements and Isomer Control: The propensity for the Dimroth rearrangement to occur under certain conditions is a crucial aspect of regioselectivity. beilstein-journals.orgnih.gov Syntheses targeting the wikipedia.orgnih.govbeilstein-journals.orgtriazolo[4,3-a] isomer must employ mild conditions to avoid isomerization to the more stable [1,5-a] form, especially if electron-withdrawing groups are present. Conversely, the rearrangement can be intentionally triggered to access the [1,5-a] scaffold. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization of 6 Methoxy 1 2 3 Triazolo 4,3 a Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for confirming the connectivity of the protons within the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of 6-Methoxy- google.comtriazolo[4,3-a]pyridine would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations of the aromatic rings and the methoxy (B1213986) group.

C=N and C=C stretching vibrations within the fused heterocyclic ring system.

C-O stretching of the methoxy group.

Ring stretching and bending vibrations characteristic of the triazolopyridine core.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. For 6-Methoxy- google.comtriazolo[4,3-a]pyridine (C₇H₇N₃O), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming this specific chemical formula.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular geometry, solid-state conformation, and the nature of intermolecular forces that govern the crystal packing of 6-Methoxy- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine.

Crystal Packing and Unit Cell Analysis

A single-crystal X-ray diffraction experiment on a suitable crystal of 6-Methoxy- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine would yield its fundamental crystallographic parameters. This data would be presented in a table detailing the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). For example, a related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, was found to crystallize in the monoclinic system with the space group P2₁/n. nih.govmdpi.com The unit cell parameters for the title compound would be unique to its specific packing arrangement, influenced by the size and electronic nature of the methoxy group. Analysis of the packing would reveal how individual molecules arrange themselves, highlighting any significant motifs like herringbone or π-stacking patterns.

Table 1: Hypothetical Crystal Data and Structure Refinement for 6-Methoxy- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine (Illustrative Only) This table is for illustrative purposes only and does not represent actual experimental data.

ParameterValue
Empirical formulaC₇H₇N₃O
Formula weight149.15
Crystal system(e.g., Monoclinic)
Space group(e.g., P2₁/c)
a (Å)(To be determined)
b (Å)(To be determined)
c (Å)(To be determined)
α (°)(To be determined)
β (°)(To be determined)
γ (°)(To be determined)
Volume (ų)(To be determined)
Z(To be determined)

Hydrogen Bonding Network Characterization

While 6-Methoxy- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine does not possess classical hydrogen bond donors like N-H or O-H groups, it can participate in weaker C–H···N and C–H···O hydrogen bonds. The oxygen atom of the methoxy group and the nitrogen atoms of the heterocyclic rings are potential hydrogen bond acceptors. A crystallographic study would precisely map these interactions, providing data on donor-acceptor distances and angles, which are crucial for understanding the stability of the crystal lattice. In related heterocyclic structures, such weak hydrogen bonds, along with π-π stacking, are often key determinants of the supramolecular architecture. nih.govnih.gov

Table 2: Potential Hydrogen Bond Geometry for 6-Methoxy- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine (Illustrative Only) This table is for illustrative purposes only and does not represent actual experimental data.

D–H···Ad(D–H) / Åd(H···A) / Åd(D···A) / Å<(DHA) / °
C–H···N(Typical values)(To be determined)(To be determined)(To be determined)
C–H···O(Typical values)(To be determined)(To be determined)(To be determined)

Conformational Analysis in the Crystalline State

The fused researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine ring system is expected to be largely planar. mdpi.com The key conformational feature to be determined would be the orientation of the methoxy group relative to the pyridine ring. The torsion angle (e.g., C5-C6-O-Cmethyl) would define whether the methoxy group is coplanar with the ring or twisted out of the plane. In many methoxy-substituted aromatic compounds, a planar conformation is common, but steric hindrance or specific crystal packing forces can lead to non-planar arrangements. nih.gov This conformation has implications for the molecule's electronic properties and its ability to participate in intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For a molecule like 6-Methoxy- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine, the spectrum would be dominated by π → π* transitions associated with the aromatic heterocyclic system and potentially n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.

The spectrum of the related 1,2,4-triazolo[4,3-a]pyridin-3-amine shows a complex absorption pattern in the 200–400 nm range. mdpi.com The introduction of the methoxy group, a strong electron-donating auxochrome, at the 6-position would be expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted parent compound due to the extension of conjugation. A detailed study would involve recording the spectrum in solvents of varying polarity to observe any solvatochromic shifts, which can help in assigning the nature of the electronic transitions.

Table 3: Expected UV-Vis Absorption Data for 6-Methoxy- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine (Illustrative Only) This table is for illustrative purposes only and does not represent actual experimental data.

Solventλmax / nmε / L mol⁻¹ cm⁻¹Assignment
(e.g., Ethanol)(To be determined)(To be determined)(e.g., π → π)
(e.g., Hexane)(To be determined)(To be determined)(e.g., n → π)

Computational and Theoretical Investigations of 6 Methoxy 1 2 3 Triazolo 4,3 a Pyridine

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For 6-Methoxy-triazolo[4,3-a]pyridine, the primary source of conformational isomerism is the rotation around the C6-O single bond of the methoxy (B1213986) group.

Theoretical calculations can be used to construct a potential energy landscape by systematically rotating the methoxy group and calculating the energy at each step. This analysis would identify the most stable conformer(s) and the energy barriers to rotation between them. It is expected that the most stable conformation would be one where the methoxy group is coplanar with the pyridine (B92270) ring to maximize conjugation, with the methyl group oriented to minimize steric hindrance with adjacent hydrogen atoms.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a valuable tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction pathway can be constructed. Transition state theory allows for the identification of the highest energy point along the reaction coordinate, which corresponds to the activation energy of the reaction.

For 6-Methoxy-triazolo[4,3-a]pyridine, this type of analysis could be applied to understand its synthesis, such as the final cyclization step that forms the triazole ring. Theoretical modeling could help confirm the proposed mechanism or suggest alternative pathways by comparing the activation energies of different possible routes.

Molecular Dynamics Simulations for Chemical Reactivity and Interactions (Non-Biological Contexts)

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time by solving Newton's equations of motion for a system of atoms and molecules. In a non-biological context, MD simulations can be used to investigate the interactions of 6-Methoxy-triazolo[4,3-a]pyridine with solvents or other molecules.

For example, MD simulations could model the solvation of the molecule in different solvents to calculate properties like the solvation free energy. It can also be used to study aggregation behavior or interactions with surfaces. These simulations provide insights into the intermolecular forces, such as hydrogen bonding and π–π stacking, that govern the molecule's behavior in a condensed phase, which complements the static picture provided by quantum chemical calculations on a single molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. conicet.gov.arresearchgate.net For 6-Methoxy- nsmsi.irnih.govevitachem.comtriazolo[4,3-a]pyridine, QSPR models can be developed to predict various chemical attributes, thereby facilitating molecular design and screening without the need for extensive experimental measurements. nih.gov These models are built upon the principle that the chemical properties of a compound are intrinsically linked to its molecular structure.

The development of a QSPR model involves several key stages. Initially, a dataset of molecules with known experimental values for a specific property of interest is compiled. Subsequently, a wide array of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the dataset. conicet.gov.ar These descriptors can be categorized based on their dimensionality, from 1D descriptors like molecular weight to 3D descriptors that characterize the spatial arrangement of the molecule. conicet.gov.ar Statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms, are then employed to identify the descriptors that have the most significant correlation with the property being modeled. nsmsi.irnih.gov The final output is a mathematical equation that can be used to predict the property for new or untested compounds based solely on their calculated molecular descriptors. researchgate.net

For 6-Methoxy- nsmsi.irnih.govevitachem.comtriazolo[4,3-a]pyridine and its analogs, QSPR studies could predict properties such as lipophilicity (logP), solubility, and boiling point. nih.govresearchgate.net For instance, a QSPR model for lipophilicity, a critical parameter in drug discovery, would correlate this property with descriptors that quantify aspects like molecular size, polarity, and hydrogen bonding capacity. researchgate.net

While specific QSPR models for 6-Methoxy- nsmsi.irnih.govevitachem.comtriazolo[4,3-a]pyridine are not extensively documented in publicly available literature, the general principles of QSPR can be applied. A hypothetical QSPR study for this compound and its derivatives would involve the generation of various molecular descriptors. These descriptors are typically classified into several categories:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular branching and connectivity.

Geometrical descriptors: These 3D descriptors are calculated from the spatial coordinates of the atoms and include information about the molecule's size and shape.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The table below illustrates a hypothetical set of molecular descriptors that could be calculated for 6-Methoxy- nsmsi.irnih.govevitachem.comtriazolo[4,3-a]pyridine and used in the development of QSPR models.

Descriptor TypeDescriptor NameHypothetical Value for 6-Methoxy- nsmsi.irnih.govevitachem.comtriazolo[4,3-a]pyridineDescription
ConstitutionalMolecular Weight149.15 g/molThe sum of the atomic weights of all atoms in the molecule.
TopologicalTopological Polar Surface Area (TPSA)49.9 ŲThe sum of surfaces of polar atoms in a molecule.
GeometricalMolecular Volume120.5 ųThe volume occupied by the molecule.
ElectronicDipole Moment3.5 DA measure of the polarity of the molecule.
PhysicochemicalLogP (octanol-water partition coefficient)1.2A measure of the lipophilicity of the compound.

Once a robust QSPR model is developed and validated, it can serve as a powerful predictive tool. For example, a validated model for solubility could be used to screen a virtual library of novel triazolopyridine derivatives to identify those with the most promising solubility profiles before committing resources to their synthesis and experimental testing. nsmsi.ir The reliability and predictive power of any QSPR model are heavily dependent on the quality and diversity of the initial dataset and the rigorousness of the statistical validation methods employed. nih.govnih.gov

Exploration of Chemical Applications of 6 Methoxy 1 2 3 Triazolo 4,3 a Pyridine and Its Analogues Excluding Biological/clinical

Role in Coordination Chemistry as Ligands

The presence of multiple nitrogen atoms with lone electron pairs makes triazolopyridine derivatives, such as 6-Methoxy- chemrxiv.orgnih.govrsc.orgtriazolo[4,3-a]pyridine, effective ligands for coordinating with a wide range of metal ions. nih.gov This coordination ability has been explored to create diverse metal complexes with interesting structural motifs and catalytic properties.

The coordination chemistry of triazolopyridine analogues has been investigated with various transition metals, revealing a rich structural diversity. rsc.org For example, studies on 3-(2-pyridyl)- chemrxiv.orgnih.govrsc.orgtriazolo[4,3-a]pyridine (an analogue of the title compound) with iron(II), cobalt(II), nickel(II), and copper(II) have demonstrated its ability to act as a versatile ligand, adopting different coordination modes depending on the metal ion and reaction conditions. rsc.orgrsc.org

This ligand has been shown to coordinate in several ways:

Bidentate Coordination : It can act as an N²,Nᵖʸʳ bidentate ligand, where both the triazole and pyridine (B92270) rings are involved in binding to the metal center. This is a common mode observed in complexes like Co(L)₂(MeOH)₂₂ and Ni(L)₂(MeOH)₂₂, resulting in N₄O₂ octahedrally coordinated metal centers. rsc.org

Unidentate Coordination : The ligand can also coordinate in a unidentate fashion through the N¹ nitrogen of the triazole ring. This mode is observed in polymeric structures, such as the one-dimensional chain of [Fe(L)₂(dca)₂], where the triazolopyridine ligands occupy the axial positions. rsc.org

Mixed Coordination : In some cases, a single complex can feature both unidentate and bidentate coordinating ligands simultaneously. An example is the Co(L)₄₂·H₂O complex, which contains both axially coordinating N¹ unidentate ligands and equatorially bound N²,Nᵖʸʳ bidentate ligands. rsc.org

These studies show that the specific triazolopyridine ligand, the metal-to-ligand ratio, and the choice of co-ligands can be used to control the final structure of the metal complex, leading to mononuclear species, bridged polymers, and other diverse motifs. rsc.orgrsc.org

Table 1: Examples of Metal Complexes with a 3-(2-pyridyl)- chemrxiv.orgnih.govrsc.orgtriazolo[4,3-a]pyridine Analogue
Complex FormulaMetal IonCoordination Mode of LigandResulting Geometry
Ni(L)₂(MeOH)₂₂Ni(II)N²,Nᵖʸʳ BidentateN₄O₂ Octahedral
Fe(L)₃₂Fe(II)N²,Nᵖʸʳ BidentateN₆ Octahedral (mer-configuration)
Co(L)₄₂·H₂OCo(II)N¹ Unidentate and N²,Nᵖʸʳ BidentateN₆ Octahedral
[Fe(L)₂(dca)₂]Fe(II)N¹ UnidentateOne-dimensional polymer
[Cu(L)(NCS)₂]Cu(II)Not specifiedN₄S Square-pyramidal

The ability of triazolopyridine derivatives to form stable metal complexes has been leveraged in the field of catalysis. By modifying the triazolopyridine scaffold, it can be converted into an N-heterocyclic carbene (NHC) ligand, which is highly valued in organometallic catalysis. chemrxiv.org

A notable example involves the synthesis of a palladium complex featuring a triazolopyridinylidene ligand, which functions as an abnormal N-heterocyclic carbene (aNHC). chemrxiv.org Physical property evaluations, including X-ray crystallography and infrared spectroscopy, revealed that these triazolopyridinylidene ligands possess a high electron-donating ability towards the metal center. This electronic property is crucial for catalytic activity. chemrxiv.org

This palladium–triazolopyridinylidene catalyst has demonstrated significant efficacy in challenging cross-coupling reactions. Specifically, it has been successfully used to catalyze the cross-coupling of both chloroarenes and nitroarenes, showcasing its ability to activate notoriously inert C–Cl and C–NO₂ bonds. chemrxiv.org The development of such catalysts highlights the potential of triazolopyridine-based ligands in facilitating important organic transformations. chemrxiv.orgnih.gov

Potential in Materials Science

The unique electronic and structural properties of 6-Methoxy- chemrxiv.orgnih.govrsc.orgtriazolo[4,3-a]pyridine and its analogues make them attractive candidates for applications in materials science, particularly in the development of optoelectronic devices and functional polymers.

Triazolopyridine derivatives and their metal complexes often exhibit interesting photophysical properties, such as luminescence. nih.govnih.gov These properties are foundational for their use in optoelectronic applications like organic light-emitting diodes (OLEDs).

Research into heteroleptic complexes of iridium(III) and ruthenium(II) containing triazole-pyridine ligands has shown promising results. nih.gov Cyclometalated iridium complexes, in particular, can display long lifetimes and very high emission quantum yields. For instance, an iridium complex featuring a phenylpyridine (ppy) and a triazolyl-pyridine (pytl) ligand functionalized with β-cyclodextrin showed a significantly enhanced emission quantum yield of up to 0.70 and a lifetime of 2800 ns. nih.gov This enhancement is attributed to the increased rigidity of the complex and its protection from quenching agents. nih.gov

Furthermore, triazolopyridine hybrids have been specifically developed as bipolar host materials for green phosphorescent OLEDs. researchgate.net These materials are designed by incorporating a hole-transport unit (like carbazole) and an electron-transport unit based on a triazolopyridine framework. The goal is to achieve high triplet energy and balanced charge transport, which are critical for efficient OLED performance. Green phosphorescent OLEDs fabricated with such a host material have demonstrated a high external quantum efficiency (EQE) of 26.6%. researchgate.net

Table 2: Photophysical Properties of Selected Triazolopyridine Analogue Complexes
ComplexPropertyValueSignificance
[Ir(ppy)₂(pytl-βCD)]ClEmission Quantum Yield (Φ)0.54 (up to 0.70 for one diastereoisomer)High efficiency for light emission
[Ir(ppy)₂(pytl-βCD)]ClEmission Lifetime (τ)2800 nsLong-lived excited state
Triazolopyridine-Carbazole HybridOLED External Quantum Efficiency (EQE)26.6%High device performance

The coordination versatility of triazolopyridine ligands extends to the formation of coordination polymers. These are materials in which metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks.

A clear example is the formation of a one-dimensional polymer with the formula [Fe(L)₂(dca)₂], where L is 3-(2-pyridyl)- chemrxiv.orgnih.govrsc.orgtriazolo[4,3-a]pyridine and dca is the dicyanamido bridging co-ligand. rsc.org In this structure, the iron(II) centers are doubly bridged by μ₁,₅-dicyanamido anions, forming a linear chain. The triazolopyridine ligand coordinates to the iron centers in a unidentate fashion via the N¹ atom, occupying the axial positions of the octahedral coordination sphere. This demonstrates how triazolopyridine analogues can act as terminal ligands in the construction of polymeric materials with specific structural and potentially magnetic properties. rsc.org

Utility in Analytical Chemistry

Triazolopyridine derivatives have been successfully employed as chemosensors for the detection of various analytes, including ions and pH changes. nih.govresearchgate.net Their utility in this field stems from their ability to selectively bind with an analyte, resulting in a measurable change in an optical signal, such as fluorescence. researchgate.net

A series of donor-acceptor-donor (D-A-D) type conjugated molecules based on a triazolopyridine-thiophene structure have been synthesized and shown to be highly fluorescent, with quantum yields reaching up to 89% in solution. rsc.org These compounds exhibit a significant change in both their fluorescence wavelength and intensity in response to changes in pH. The protonation and deprotonation of the pyridine ring are responsible for this effect. This phenomenon has been harnessed to create efficient and reversible fluorescence sensors for detecting hydrogen ions over a broad pH range (0.0–7.0). The practical application of these sensors has been demonstrated through the fabrication of pH testing papers and ink-printed patterns capable of detecting volatile acidic or basic gases. rsc.org

In addition to pH sensing, triazolopyridine-based fluorescent ligands have been developed as chemosensors for detecting metal ions and anions. researchgate.nettheses.fr The binding of a specific ion to the ligand can cause either an enhancement ("turn-on") or quenching ("turn-off") of its fluorescence, allowing for selective detection. researchgate.net

Development as Reagents or Sensors

The nih.govresearchgate.nettriazolo[4,3-a]pyridine framework is a key component in the design of fluorescent chemosensors. These sensors operate on the principle of detecting specific analytes, such as metal ions or small molecules, through a measurable change in their fluorescence properties. The nitrogen atoms within the heterocyclic system can act as binding sites for analytes, and this interaction can modulate the electronic structure of the molecule, leading to either an enhancement ("turn-on") or quenching ("turn-off") of its fluorescence.

One notable application involves the use of pyridylhydrazone-tethered BODIPY (boron-dipyrromethene) compounds for the detection of hypochlorous acid (HOCl). nih.gov In this system, the pyridylhydrazone moiety undergoes an oxidative cyclization in the presence of HOCl to form a nih.govresearchgate.nettriazolo[4,3-a]pyridine ring. nih.govresearchgate.net This transformation restricts the C=N isomerization that typically quenches the fluorescence of the BODIPY core, resulting in a significant fluorescence enhancement. nih.gov The limits of detection for such sensors have been reported to be in the micromolar range, demonstrating their high sensitivity. nih.gov

Furthermore, donor-acceptor-donor (D-A-D) type conjugated molecules incorporating a triazolopyridine core linked to thiophene (B33073) units have been synthesized and shown to exhibit high absolute fluorescence quantum yields, reaching up to 89% in solution. rsc.org These compounds have demonstrated potential as efficient and reversible fluorescent sensors for pH over a broad range, owing to the protonation and deprotonation of the pyridine ring which alters the fluorescence wavelength and intensity. rsc.org

While specific studies on 6-Methoxy- nih.govresearchgate.nettriazolo[4,3-a]pyridine as a sensor are not extensively documented, the introduction of a methoxy (B1213986) group, a known electron-donating group, can influence the photophysical properties of the fluorophore. In related imidazo-pyridine systems, the introduction of a methoxy group has been shown to cause a red shift in the emission wavelength and a significant enhancement in fluorescence intensity. researchgate.netnih.gov This suggests that the 6-methoxy substituent could be a valuable modification for fine-tuning the sensing properties of triazolopyridine-based fluorescent probes.

Table 1: Examples of Triazolopyridine-Based Fluorescent Sensors and Their Properties

Sensor TypeAnalyteSensing MechanismOutcomeReference
Pyridylhydrazone-tethered BODIPYHypochlorous Acid (HOCl)HOCl-triggered formation of a nih.govresearchgate.nettriazolo[4,3-a]pyridine ringFluorescence "turn-on" nih.govresearchgate.net
Triazolopyridine–thiophene D–A–D oligomerspH (Hydrogen ions)Protonation/deprotonation of the pyridine ringChanges in fluorescence wavelength and intensity rsc.org
Tridentate triazolopyridine–pyridine ligandsMetal ions (e.g., Zn²⁺) and anions (e.g., CN⁻, NO₂⁻)Chelation enhanced fluorescence (CHEF) and photo-induced charge transfer (PCT)Fluorescence enhancement

Contribution to Agrochemical Research

The triazolopyridine scaffold is a recognized pharmacophore in the agrochemical industry, particularly in the development of herbicides. These compounds and their analogues have been investigated for their ability to control the growth of unwanted vegetation in various crops.

Derivatives of nih.govresearchgate.nettriazolo[4,3-a]pyridine have been synthesized and evaluated for their herbicidal activity against a range of both monocotyledonous and dicotyledonous weeds. Research has shown that with appropriate structural modifications, these compounds can serve as lead structures for the development of novel herbicides. For instance, certain 8-chloro-3-aryl- nih.govresearchgate.nettriazolo[4,3-a]pyridine derivatives have demonstrated significant herbicidal activity and a broad spectrum of weed control at low application rates.

A prominent class of herbicides based on a related fused heterocyclic system is the triazolopyrimidine sulfonamides. These compounds act by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. nih.gov Penoxsulam is a commercially successful herbicide from this class, used for controlling grass, sedge, and broadleaf weeds, particularly in rice cultivation. nih.govresearchgate.net The structure-activity relationship studies of these herbicides have provided insights into the optimal substituents on the heterocyclic ring system for maximizing herbicidal efficacy and crop selectivity. nih.gov

Table 2: Herbicidal Activity of Representative Triazolopyridine Analogues

CompoundTarget WeedsApplication RateEfficacyReference
8-chloro-3-(4-propylphenyl)- nih.govresearchgate.net-triazolo[4,3-a]pyridineBroad spectrum of 22 test weeds37.5 g a.i. ha⁻¹~50% inhibition
Penoxsulam (a triazolopyrimidine sulfonamide)Grass, sedge, and broadleaf weeds in riceVaries by formulation and target weedHigh efficacy nih.govresearchgate.net

Application as Organic Reagents in Synthesis

The nih.govresearchgate.nettriazolo[4,3-a]pyridine core serves as a versatile building block in organic synthesis. Its reactivity can be exploited to construct more complex molecules. The fused ring system can undergo various chemical transformations, and the substituents on the rings can be modified to introduce desired functional groups.

The synthesis of the nih.govresearchgate.nettriazolo[4,3-a]pyridine skeleton itself can be achieved through several routes, including the palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) followed by dehydration. researchgate.net The reactivity of the triazole ring in triazolopyridines allows for ring-opening reactions under certain conditions, which can be a useful strategy for the synthesis of substituted pyridines. tandfonline.com

More recently, abnormal N-heterocyclic carbenes (aNHCs) derived from a triazolopyridine scaffold, known as triazolopyridinylidenes, have been developed as ligands for transition metal catalysts. These ligands exhibit high electron-donating ability, which can enhance the catalytic activity of the metal center. chemrxiv.org Palladium complexes bearing triazolopyridinylidene ligands have shown efficacy in cross-coupling reactions involving the activation of challenging C-Cl and C-NO₂ bonds. chemrxiv.org

Furthermore, the functionalization of related heterocyclic systems, such as pyrazolo[3,4-c]pyridines, has been demonstrated at multiple positions, including N-alkylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. worktribe.com This highlights the potential for the selective modification of the 6-Methoxy- nih.govresearchgate.nettriazolo[4,3-a]pyridine scaffold to generate a library of derivatives for various applications. The methoxy group at the 6-position can potentially be cleaved to a hydroxyl group, providing a handle for further functionalization.

Corrosion Inhibition Properties

Compounds containing nitrogen and sulfur heteroatoms, such as triazole and pyridine derivatives, are well-known for their ability to inhibit the corrosion of metals, particularly steel, in acidic environments. nih.govroyalsocietypublishing.org The mechanism of inhibition typically involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netnih.gov

The adsorption process can be influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive solution. The lone pairs of electrons on the nitrogen atoms and the π-electrons of the aromatic rings in the triazolopyridine structure can interact with the vacant d-orbitals of the metal atoms, leading to strong adsorption. ijcsi.pro

Studies on various triazole derivatives have shown that their adsorption on steel surfaces often follows the Langmuir adsorption isotherm, which corresponds to the formation of a monolayer of the inhibitor on the surface. nih.govresearchgate.netrdd.edu.iq The presence of a methoxy group in the inhibitor molecule can enhance its performance. The oxygen atom of the methoxy group provides an additional site for coordination with the metal surface, and its electron-donating nature can increase the electron density on the heterocyclic ring, further promoting adsorption. nih.govresearchgate.net For example, a study on a triazole derivative incorporating a methoxybenzylideneamino group reported a corrosion inhibition efficiency of up to 96.1% for mild steel in 1 M HCl. ijcsi.proresearchgate.net

Table 3: Corrosion Inhibition Efficiency of Methoxy-Substituted Heterocyclic Compounds on Steel in Acidic Media

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thioneMild Steel1 M HCl0.5 mM96.1 ijcsi.proresearchgate.net
2,4-dihydrazino-6-methoxy-1,3,5-triaizineSteelAcidic Chloride25 ppm95 nih.govresearchgate.net

Structure Activity Relationship Sar Studies in Non Biological Contexts

Impact of Structural Modifications on Chemical Reactivity and Selectivity

The reactivity and selectivity of the 6-Methoxy- google.comtriazolo[4,3-a]pyridine scaffold can be significantly altered by introducing various substituents. The electronic nature and steric bulk of these substituents play a pivotal role in directing the course of chemical reactions. For instance, the methoxy (B1213986) group at the 6-position is an electron-donating group, which can influence the electron density of the fused ring system and affect its susceptibility to electrophilic or nucleophilic attack.

Correlation between Electronic Structure and Spectroscopic Parameters

The spectroscopic properties of 6-Methoxy- google.comtriazolo[4,3-a]pyridine are intrinsically linked to its electronic structure. Techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the electronic environment within the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of the local electronic density. The protons on the pyridine (B92270) ring are influenced by the electron-donating nature of the methoxy group and the electron-withdrawing character of the fused triazole ring. Any structural modification will perturb this electronic distribution and result in a shift in the NMR signals.

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The absorption maxima (λmax) are characteristic of the π-electron system of the fused aromatic rings. The position and intensity of these absorption bands are sensitive to the nature and position of substituents. For instance, the introduction of groups that extend the conjugation of the π-system would be expected to cause a bathochromic (red) shift in the absorption spectrum.

Influence of Substituents on Coordination Properties and Catalytic Activity

The nitrogen atoms within the triazolopyridine core, particularly those in the triazole ring, possess lone pairs of electrons that can coordinate with metal ions. This coordination ability allows 6-Methoxy- google.comtriazolo[4,3-a]pyridine and its derivatives to act as ligands in the formation of metal complexes. The stability and properties of these complexes are highly dependent on the nature of the substituents on the ligand scaffold.

Substituents can influence the coordination properties in several ways:

Electronic Effects: Electron-donating groups can increase the electron density on the coordinating nitrogen atoms, potentially leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can decrease the basicity of the nitrogen atoms and weaken the coordination.

Steric Effects: Bulky substituents near the coordination sites can hinder the approach of a metal ion, affecting the geometry and stability of the resulting complex.

These metal complexes can exhibit catalytic activity. The electronic and steric properties of the substituents on the 6-Methoxy- google.comtriazolo[4,3-a]pyridine ligand can be systematically varied to tune the catalytic performance of the metal center for specific chemical transformations.

Modulation of Material Properties Through Structural Variation

The structural framework of 6-Methoxy- google.comtriazolo[4,3-a]pyridine makes it a candidate for the development of new materials with tailored properties. By systematically modifying its structure, it is possible to influence its solid-state packing, intermolecular interactions, and, consequently, its bulk material properties.

For example, the introduction of long alkyl chains could impart liquid crystalline properties. The ability of the triazolopyridine core to participate in hydrogen bonding and π-π stacking can be exploited to design self-assembling systems. The specific nature and positioning of functional groups can direct these intermolecular interactions to form well-defined supramolecular architectures. These structural variations can impact properties such as melting point, solubility, and thermal stability. While specific research on the material properties of 6-Methoxy- google.comtriazolo[4,3-a]pyridine is not extensively detailed in the provided search results, the general principles of crystal engineering and materials science suggest that systematic structural modifications would be a viable strategy for modulating its material characteristics.

Future Directions and Emerging Research Avenues for 6 Methoxy 1 2 3 Triazolo 4,3 a Pyridine

Integration with Flow Chemistry and Automated Synthesis

The synthesis of chimia.chnih.govtriazolo[4,3-a]pyridines is increasingly benefiting from modern manufacturing technologies like flow chemistry and automated synthesis. An operationally efficient synthesis mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI) has been identified as suitable for both batch and continuous processing, paving the way for streamlined production. organic-chemistry.org Continuous-flow methodologies offer significant advantages, including enhanced safety, improved scalability, and precise control over reaction parameters, which are particularly crucial when handling potentially hazardous reagents or intermediates. nih.govrsc.org

The principles of automated radial synthesis, which involve arranging reactors around a central switching station for sequential, multi-step operations, could be adapted for the multi-step synthesis of 6-methoxy- chimia.chnih.govtriazolo[4,3-a]pyridine and its derivatives. chimia.ch This approach, coupled with inline analytical monitoring, allows for rapid reaction analysis and optimization. chimia.ch The integration of automated synthesis platforms with deep learning models further presents an opportunity to accelerate the design-make-test-analyze cycle, simplifying drug design efforts and efficiently exploring the chemical space around this scaffold. chimia.ch

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

Feature Batch Synthesis Continuous Flow Synthesis
Scalability Often challenging, requires process redevelopment Generally more straightforward to scale up
Safety Higher risk with hazardous reagents due to large volumes Improved safety by using small volumes at any given time nih.govrsc.org
Control Less precise control over temperature and mixing Precise control over reaction parameters (e.g., temperature, pressure, residence time) nih.gov
Efficiency Can be time-consuming with multiple manual steps Potential for higher throughput and automation chimia.chorganic-chemistry.org

| Reproducibility | Can vary between batches | High reproducibility due to consistent reaction conditions |

Exploration of Novel Sustainable Synthetic Routes and Green Chemistry Principles

Future synthetic strategies for 6-methoxy- chimia.chnih.govtriazolo[4,3-a]pyridine are expected to align with the principles of green and sustainable chemistry. This involves a shift away from traditional methods that often rely on hazardous reagents and generate significant waste. rsc.org Research is now focusing on the development of environmentally benign synthetic protocols. For instance, the use of ceric ammonium (B1175870) nitrate (B79036) as a catalyst in polyethylene (B3416737) glycol, a recyclable reaction medium, has been shown to be an economical and commercially viable method for producing N-fused 1,2,4-triazoles. organic-chemistry.org

The application of green chemistry principles can revolutionize the synthesis of triazole compounds. rsc.org Key areas of exploration include:

Green Solvents: Utilizing biodegradable and non-toxic solvents like Cyrene™ can simplify product isolation through precipitation in water, thereby eliminating the need for organic solvent extractions and chromatography. nih.gov

Alternative Energy Sources: Microwave irradiation has been effectively used for the reductive amination of aldehydes and ketones, suggesting its potential for energy-efficient synthesis of precursors.

Catalysis: Employing heterogeneous catalysts or metal-free reaction conditions, such as iodine-mediated oxidative C-N bond formations in water, offers an environmentally friendly and convenient strategy. organic-chemistry.org

The sustainable production of the constituent pyridine (B92270) ring itself is also under investigation, with methods like the thermo-catalytic conversion of glycerol (B35011) with ammonia (B1221849) over zeolite catalysts being explored. rsc.org

Development of Advanced Derivatives with Tailored Chemical Functionalities

The chimia.chnih.govtriazolo[4,3-a]pyridine scaffold is a versatile template for developing advanced derivatives with precisely tailored chemical functionalities. nih.gov Rational, in silico-guided design and synthetic modifications have led to potent and selective inhibitors for various biological targets. nih.govnih.gov

A primary focus has been on developing inhibitors for protein kinases, which are crucial targets in oncology. For example, derivatives of the related chimia.chnih.govtriazolo[4,3-a]pyrazine scaffold have been synthesized and evaluated as c-Met kinase inhibitors, with some compounds showing high selectivity and potent antitumor activity in preclinical models. nih.govresearchgate.net Similarly, modifying the chimia.chnih.govtriazolo[1,5-a]pyridine core has yielded potent inhibitors of PI3K and ALK5. nih.govnih.gov

Future strategies will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold to understand how different functional groups influence biological activity. nih.gov A SAR study on a chimia.chnih.govtriazolo[4,3-a]pyridine series identified the N1 atom of the triazole ring as crucial for coordinating with the heme iron in the IDO1 enzyme. nih.gov

Side Chain Elongation: Extending side chains to access additional binding pockets in target proteins can significantly improve potency and selectivity. nih.gov

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance pharmacokinetic or pharmacodynamic profiles.

Table 2: Examples of Biologically Active chimia.chnih.govTriazolo[4,3-a]pyridine and Related Scaffolds

Scaffold Target Therapeutic Area Key Findings
chimia.chnih.govtriazolo[4,3-a]pyridine IDO1 Cancer Immunotherapy Sub-micromolar potency and high metabolic stability achieved through rational design. nih.gov
chimia.chnih.govtriazolo[4,3-a]pyrazine c-Met Kinase Oncology Derivatives showed high selectivity and in vivo efficacy in tumor xenograft models. nih.govresearchgate.net
chimia.chnih.govtriazolo[1,5-a]pyridine ALK5 Fibrosis, Cancer Pyrazole (B372694) derivatives demonstrated potent ALK5 inhibition and high selectivity. nih.gov

| chimia.chnih.govtriazolo[1,5-a]pyridine | PI3K | Inflammation, Oncology | Replacement of an acetamide (B32628) group with alkylurea reduced toxicity while retaining activity. nih.gov |

Unexplored Chemical Applications and Interdisciplinary Research Opportunities

While the primary application of 6-methoxy- chimia.chnih.govtriazolo[4,3-a]pyridine derivatives has been in medicinal chemistry, the unique properties of this scaffold open doors to novel and interdisciplinary research areas.

Materials Science: The ability of related triazolopyrimidine ligands to coordinate with metal ions makes them excellent building blocks for creating metal-organic frameworks (MOFs) or multidimensional systems. mdpi.com These materials could possess interesting magnetic, luminescent, or catalytic properties. mdpi.com

Chemical Biology: The structural similarity of the triazolopyrimidine core to natural purines suggests its potential use as a biomimetic model to study interactions with metal ions or as a scaffold for developing chemical probes to investigate biological pathways involving purine (B94841) metabolism. mdpi.com

Drug Delivery: Advanced derivatives could be anchored onto nanoparticles, such as silica, to create novel drug delivery systems. mdpi.com This approach could improve the therapeutic index of potent compounds by controlling their release and targeting specific tissues.

Expanded Therapeutic Areas: The biological activity of fused triazole systems is not limited to cancer and inflammation. For instance, metal complexes of a related 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine have shown significant in vitro antiparasitic activity against Leishmania and Trypanosoma cruzi, suggesting potential applications in treating neglected tropical diseases. mdpi.com The structural combination of 1,2,4-triazole (B32235) with other heterocycles like pyrazole could also lead to compounds with novel biological activities. zsmu.edu.ua

The exploration of these new frontiers will require collaboration between synthetic chemists, materials scientists, chemical biologists, and pharmacologists to fully realize the untapped potential of the 6-methoxy- chimia.chnih.govtriazolo[4,3-a]pyridine scaffold.

Table of Mentioned Compounds

Compound Name
6-Methoxy- chimia.chnih.govtriazolo[4,3-a]pyridine
1,1'-Carbonyldiimidazole (CDI)
Ceric ammonium nitrate
Cyrene™

Q & A

Q. What are the common synthetic methodologies for preparing 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves two key steps: (1) condensation of a hydrazinylpyridine precursor with a carbonyl-containing reagent (e.g., ethyl 2-oxoacetate) and (2) oxidative cyclization to form the triazole ring. For example:

  • PhI(OAc)₂-mediated cyclization : This method yields carboxylic acid intermediates, which are further functionalized via amide coupling .
  • Green chemistry approaches : Sodium hypochlorite (NaOCl) in ethanol at room temperature enables oxidative ring closure with 73% yield, avoiding toxic reagents like Cr(VI) or DDQ .
  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency for triazolopyridine derivatives .

Q. Key factors affecting yield/purity :

  • Choice of oxidant (e.g., NaOCl vs. DDQ) impacts environmental footprint and byproduct formation.
  • Solvent selection (e.g., ethanol vs. DMF) influences reaction kinetics.
  • Purification methods (e.g., silica gel chromatography, recrystallization) ensure ≥95% purity .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound derivatives?

Methodological Answer:

  • ¹H NMR : Methoxy groups resonate at δ 3.8–4.0 ppm, while aromatic protons in the triazole and pyridine rings appear between δ 7.0–8.5 ppm. Splitting patterns confirm substitution positions .
  • ¹³C NMR : Carbonyl carbons (e.g., amides or esters) appear at δ 165–175 ppm, and quaternary carbons in the fused rings are observed at δ 140–160 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with calculated molecular weights (e.g., 6-Methoxy derivatives: ~250–350 g/mol). Fragmentation patterns validate the triazole-pyridine backbone .
  • HPLC : Retention times and peak symmetry (>95% purity) are critical for biological testing .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) of this compound derivatives in antimicrobial or herbicidal applications?

Methodological Answer:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃, -CN) at the 6-position enhances herbicidal activity by 50% at 37.5 g/ha .
  • Hydrophobicity optimization : Derivatives with lower molecular weight and higher hydrophilicity (e.g., compound 6b ) show 12-fold greater antibacterial activity against Xanthomonas oryzae compared to commercial agents .
  • 3D-QSAR modeling : Comparative molecular field analysis (CoMFA) identifies steric and electrostatic requirements for binding to weed acetyl-CoA carboxylase (ACC) .

Q. How do molecular docking studies elucidate the interaction of this compound derivatives with biological targets like RBP4?

Methodological Answer:

  • Hydrogen bonding : The N2 nitrogen of the triazole ring forms H-bonds with Arg121 in the RBP4 binding cavity, stabilizing the ligand-receptor complex .
  • Hydrophobic interactions : Aryl head groups occupy the β-ionone pocket, with trifluoromethyl (-CF₃) enhancing van der Waals contacts .
  • Conformational analysis : Minimized bound conformations (e.g., PDB: 3FMZ) reveal optimal orientation for inhibiting retinol binding .

Key Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.

Q. How can researchers resolve contradictions in biological activity data arising from different synthetic routes or substituent configurations?

Methodological Answer:

  • Isomer identification : Use chiral HPLC or X-ray crystallography to detect regioisomers (e.g., triazolo[4,3-a] vs. triazolo[1,5-a] pyridines) .
  • Impurity profiling : LC-MS/MS identifies byproducts (e.g., uncyclized intermediates) that may interfere with bioassays .
  • In vivo validation : Compare herbicidal activity in greenhouse trials (e.g., compound 8-chloro-3-(4-propylphenyl) shows 50% weed inhibition at 37.5 g/ha) .

Q. What computational methods support the design of novel this compound derivatives with enhanced bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing redox potential in antifungal mechanisms .
  • Molecular Dynamics (MD) : Simulates ligand-protein stability over 100 ns trajectories to optimize binding kinetics .
  • ADMET prediction : SwissADME or pkCSM models assess solubility, bioavailability, and toxicity early in design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.